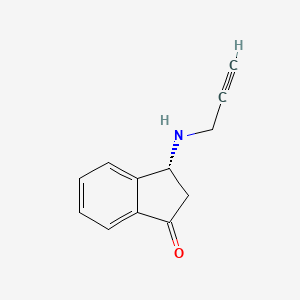
Dasatinib Dimeric Impurity
Vue d'ensemble
Description
Dasatinib Dimeric Impurity is a byproduct formed during the synthesis and degradation of Dasatinib, a tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia . This impurity is significant in pharmaceutical analysis as it can affect the purity, efficacy, and safety of the drug product.
Mécanisme D'action
Target of Action
Dasatinib is a protein kinase inhibitor primarily used for the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) . The primary targets of Dasatinib are the BCR-ABL tyrosine kinase and the breakpoint cluster region (BCR) gene, which transcribe the chimeric protein BCR-ABL . This protein is associated with the uncontrolled activity of the ABL tyrosine kinase and is involved in the pathogenesis of CML and 15-30% of ALL cases . Dasatinib also inhibits a spectrum of kinases involved in cancer, including several SRC-family kinases .
Mode of Action
Dasatinib binds to both the active and inactive conformations of the ABL kinase domain with a higher affinity than imatinib . In CML and ALL cell lines overexpressing BCR-ABL, dasatinib inhibits cell growth . Unlike imatinib, another tyrosine kinase used for the treatment of CML and Ph-positive ALL, dasatinib inhibits the active and inactive conformations of the ABL kinase domain . Also, mutations in the kinase domain of BCR-ABL may lead to relapse during imatinib treatment.
Biochemical Pathways
Dasatinib can inhibit STAT5 signaling, which downregulates B-cell leukemia (BCL-x) (BCL2L1), Myeloid Cell Leukemia sequence 1 (MCL1), and cyclin D1 . This is likely to be the consequence of the inhibition of SFKs (e.g., Lck/Yes novel tyrosine kinase (LYN), hematopoietic cell kinase (HCK) and SRC), as well as of direct inhibition of BCR/ABL in a fashion similar to imatinib .
Pharmacokinetics
Dasatinib is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 h . The absolute bioavailability of dasatinib in humans is unknown due to the lack of an intravenous formulation . Dasatinib is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism, with a terminal half-life of 3–4 h . Based on total radioactivity, only 20% of the oral dose (100 mg) is recovered unchanged in faeces (19%, including potential non-absorption) and urine (1%) after 168 h .
Result of Action
The molecular and cellular effects of Dasatinib’s action include the inhibition of cell growth in CML and ALL cell lines overexpressing BCR-ABL . It also downregulates B-cell leukemia (BCL-x) (BCL2L1), Myeloid Cell Leukemia sequence 1 (MCL1), and cyclin D1 .
Action Environment
Dasatinib’s absorption is decreased by pH-modifying agents (antacids, H2-receptor blockers, proton pump inhibitors), and dasatinib is also subject to drug interactions with CYP3A4 inducers or inhibitors . At a pH greater than 4, dasatinib’s solubility declines . Additionally, food, in principle, can affect dasatinib’s solubility by altering the gastric pH, so patients who take dasatinib with meals (high fat content) showed a clinically insignificant increase in the area under the curve (AUC) .
Analyse Biochimique
Biochemical Properties
Dasatinib Dimeric Impurity, like its parent compound Dasatinib, is likely to interact with multiple kinases, including c-KIT, PDGFR, and ephrin receptor kinases . These interactions play a crucial role in biochemical reactions, particularly in signal transduction pathways involved in cell growth and proliferation .
Cellular Effects
Given its structural similarity to Dasatinib, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is likely to exert its effects at the molecular level through binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression .
Temporal Effects in Laboratory Settings
A study has shown that the Piperazine ring present in Dasatinib is susceptible to oxidation, forming an N-oxide impurity . This suggests that this compound might also undergo similar transformations over time.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Studies on Dasatinib have shown that its pharmacokinetic exposure varies highly among patients, suggesting that the effects of this compound might also vary with dosage .
Metabolic Pathways
This compound is likely to be involved in similar metabolic pathways as Dasatinib, which is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism .
Transport and Distribution
Dasatinib is known to be rapidly absorbed with a terminal half-life of 3–4 hours , suggesting that this compound might have similar properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dasatinib Dimeric Impurity typically occurs during the manufacturing process of Dasatinib. The impurity can form through various degradation pathways, including oxidative and hydrolytic conditions . The synthetic route involves the use of high-performance liquid chromatography (HPLC) to separate and identify the impurity from the main drug compound .
Industrial Production Methods: In industrial settings, the production of Dasatinib involves stringent control of reaction conditions to minimize the formation of impurities. The process includes the use of specific solvents, temperature control, and pH adjustments to ensure the highest purity of the final product . The impurity is often isolated and characterized using advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .
Analyse Des Réactions Chimiques
Types of Reactions: Dasatinib Dimeric Impurity undergoes several chemical reactions, including:
Reduction: The impurity can also undergo reduction reactions, where it gains electrons or hydrogen atoms.
Substitution: In this reaction, one functional group in the impurity is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original impurity .
Applications De Recherche Scientifique
Dasatinib Dimeric Impurity has several applications in scientific research:
Comparaison Avec Des Composés Similaires
- Imatinib Impurities
- Nilotinib Impurities
- Bosutinib Impurities
- Ponatinib Impurities
Propriétés
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[[6-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H34Cl2N12O2S2/c1-19-7-5-9-23(37)31(19)47-33(51)25-17-39-35(53-25)45-27-15-29(43-21(3)41-27)49-11-13-50(14-12-49)30-16-28(42-22(4)44-30)46-36-40-18-26(54-36)34(52)48-32-20(2)8-6-10-24(32)38/h5-10,15-18H,11-14H2,1-4H3,(H,47,51)(H,48,52)(H,39,41,43,45)(H,40,42,44,46) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKZXQDFDIASAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C5=NC(=NC(=C5)NC6=NC=C(S6)C(=O)NC7=C(C=CC=C7Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34Cl2N12O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601105409 | |
| Record name | 5-Thiazolecarboxamide, 2,2′-[1,4-piperazinediylbis[(2-methyl-6,4-pyrimidinediyl)imino]]bis[N-(2-chloro-6-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601105409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
801.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910297-61-9 | |
| Record name | 5-Thiazolecarboxamide, 2,2′-[1,4-piperazinediylbis[(2-methyl-6,4-pyrimidinediyl)imino]]bis[N-(2-chloro-6-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=910297-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Thiazolecarboxamide, 2,2′-[1,4-piperazinediylbis[(2-methyl-6,4-pyrimidinediyl)imino]]bis[N-(2-chloro-6-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601105409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-[1,4-Piperazinediylbis[(2-Methyl-6,4-Pyrimidinediyl)Imino)]bis[N-(2-Chloro-6-Methylphenyl)-5-Thiazolecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3E)-4-[4-(1,1-Dimethylethyl)phenyl]-3-buten-1-ol](/img/structure/B568980.png)












